N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide
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Overview
Description
“N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide” is a chemical compound that belongs to the class of thiazole derivatives . It has a molecular formula of C11H9N3O3S . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of “N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide” and its derivatives involves the design and evaluation of their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms . Different (un)substituted (hetero)aromatic substituents were linked to N1 of the hydrazone in order to establish robust structure-activity relationships .Molecular Structure Analysis
The molecular structure of “N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide” are primarily related to its inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms . The presence of the hydrazothiazole nucleus bearing at C4 a phenyl ring functionalised at the meta position with a nitro group represents an important pharmacophoric feature to obtain selective and reversible human MAO-B inhibition .Physical And Chemical Properties Analysis
“N-(4-(3-nitrophenyl)thiazol-2-yl)pentanamide” has an average mass of 263.272 Da and a monoisotopic mass of 263.036469 Da . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
- The presence of the thiazole moiety contributes to their effectiveness against pathogens. Researchers have explored their potential as novel antibiotics and antifungal agents .
Antimicrobial Activity
Antioxidant Properties
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to a range of biological effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-3-7-13(18)16-14-15-12(9-21-14)10-5-4-6-11(8-10)17(19)20/h4-6,8-9H,2-3,7H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVGORHPWFZOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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